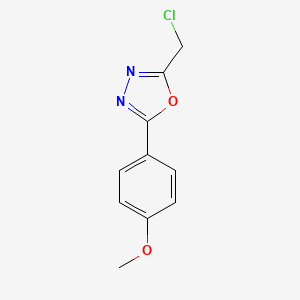

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Descripción

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 4-methoxyphenyl group at position 5. The 1,3,4-oxadiazole scaffold is renowned for its electronic properties, metabolic stability, and versatility in medicinal chemistry and materials science . The chloromethyl group at position 2 enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the 4-methoxyphenyl group contributes electron-donating effects via resonance, influencing solubility and binding interactions in biological systems .

This compound is typically synthesized via cyclization reactions involving hydrazides and chloroacetic acid derivatives under acidic conditions (e.g., POCl₃), achieving yields up to 87% . Its structural features make it a valuable precursor for anticancer, antimicrobial, and materials science applications.

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHIXSKXGCIKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370151 | |

| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-71-0 | |

| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Hydrazide Intermediates

A common approach starts with the synthesis of hydrazide derivatives from methyl esters of 4-methoxybenzoic acid. The hydrazide is then cyclized to the 1,3,4-oxadiazole ring using dehydrating agents such as phosphoryl chloride or by refluxing with suitable reagents.

- Step 1: Methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol to form 4-methoxybenzohydrazide.

- Step 2: The hydrazide is cyclized to 5-(4-methoxyphenyl)-1,3,4-oxadiazole using phosphoryl chloride or similar dehydrating agents.

This method yields the oxadiazole core with the 4-methoxyphenyl substituent at the 5-position.

Chloromethylation of the Oxadiazole Ring

The chloromethyl group at the 2-position is introduced by reaction with chloromethylating agents such as chloromethyl chloride or chloroacetyl chloride, often in the presence of bases like triethylamine or potassium carbonate.

- A representative procedure involves dissolving the oxadiazole intermediate in dichloromethane.

- Triethylamine is added as a base.

- Chloroacetyl chloride is slowly added at 0 °C to control the reaction rate.

- The mixture is stirred at room temperature for several hours, then refluxed to complete cyclization and chloromethylation.

- The product is purified by extraction and silica gel chromatography.

This method yields this compound with high purity and yields up to 86-99% depending on conditions.

Alternative Routes

Other routes include:

- Use of amidoximes as precursors reacting with chloromethylating agents in the presence of triphenylphosphine and carbon tetrachloride under reflux to form the chloromethyl oxadiazole.

- Multi-step synthesis involving initial formation of 1,2,4-oxadiazoles followed by chloromethylation, although this is less common for the 1,3,4-oxadiazole system.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| Methyl ester to hydrazide | Hydrazine hydrate, MeOH, reflux 3 h | ~90 | White solid; confirmed by NMR |

| Hydrazide cyclization | Phosphoryl chloride, reflux 6-7 h | 85-95 | 5-(4-methoxyphenyl)-1,3,4-oxadiazole |

| Chloromethylation | Chloroacetyl chloride, triethylamine, DCM, 0°C to RT, reflux 12 h | 86-99 | This compound; mp ~108-110°C; NMR and MS confirmed |

Analytical Characterization

- NMR Spectroscopy: Proton NMR shows characteristic singlets for the chloromethyl group (~4.7 ppm) and aromatic protons (around 7-8 ppm). Carbon NMR confirms the presence of oxadiazole carbons and methoxy substituent.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (approx. 224-240 Da depending on isotopes), with fragmentation patterns consistent with chloromethyl and oxadiazole moieties.

- Melting Point: Typically around 108-110 °C, consistent with literature values.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 4-methoxybenzoate | Hydrazine hydrate, MeOH reflux | Hydrazide formation | ~90 | Precursor hydrazide synthesis |

| 2 | Hydrazide intermediate | Phosphoryl chloride, reflux | Cyclization | 85-95 | Forms 5-(4-methoxyphenyl)-1,3,4-oxadiazole |

| 3 | Oxadiazole intermediate | Chloroacetyl chloride, triethylamine, DCM, reflux | Chloromethylation | 86-99 | Yields target chloromethyl oxadiazole |

| 4 | Amidoximes | Triphenylphosphine, CCl4, reflux | Cyclization + chloromethylation | 80-90 | Alternative method with CCl4 and PPh3 |

Research Findings and Notes

- The cyclization step is critical and often requires careful control of temperature and reaction time to avoid side reactions.

- Chloromethylation is generally performed at low temperatures initially to control reactivity and then heated to complete the reaction.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating pure product.

- The presence of the methoxy group on the phenyl ring influences the reactivity and stability of the oxadiazole.

- Reported yields and product purities are high, indicating robust and reproducible methods.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. A study demonstrated that various substituted oxadiazoles were synthesized and tested against microbial strains, showing promising results comparable to established antibiotics like amoxicillin . The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies.

- Mechanism-Based Approaches : Recent research has highlighted the compound's ability to induce apoptosis in cancer cells. For instance, certain derivatives showed high potency against CNS cancer and renal cancer cell lines with growth inhibition percentages exceeding 90% .

- In Vitro Studies : In vitro assays have demonstrated that oxadiazole derivatives can inhibit the growth of various cancer cell lines, including breast, ovarian, colon, and lung cancers. Compounds derived from this oxadiazole exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against multiple strains. The findings revealed that specific modifications to the oxadiazole ring significantly enhanced antibacterial properties, with some compounds outperforming traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

In a comprehensive evaluation of anticancer activity, researchers synthesized various substituted oxadiazoles and tested them against human leukemia cell lines. Compounds demonstrated remarkable cytotoxic effects with low IC50 values. Notably, one derivative showed an IC50 value as low as 3.52 µM against leukemia cells .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Key Observations :

- Chloromethyl vs. Aryl Groups (Position 2) : The chloromethyl group enhances electrophilicity, enabling covalent modifications (e.g., esterification in ), whereas aryl groups (e.g., 4-chlorophenyl) improve π-π stacking in biological targets .

- 4-Methoxyphenyl vs. Electron-Withdrawing Groups (Position 5) : Methoxy groups increase solubility and electron density, while halogens (e.g., F, Cl) or sulfonyl groups enhance bioactivity via hydrophobic or electrostatic interactions .

Key Findings :

- The 4-methoxyphenyl derivative exhibits moderate anticancer activity, likely due to methoxy’s balance between solubility and target affinity .

- Sulfonyl-substituted derivatives (e.g., methylsulfonyl) show superior antibacterial potency, attributed to enhanced membrane penetration and enzyme inhibition .

Actividad Biológica

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- CAS Number : 24023-71-0

- Melting Point : 91°C to 95°C

- Purity : ≥98% .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds related to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the activation of apoptotic pathways and increased expression of pro-apoptotic factors such as p53 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| Related Compound A | A549 | 0.12–2.78 | Apoptosis induction |

| Related Compound B | HeLa | 0.65 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Studies show that various substituted oxadiazoles demonstrate significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The presence of electron-withdrawing groups enhances these activities .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | Activity Type |

|---|---|---|

| This compound | E. coli | Antibacterial |

| Related Compound C | Pseudomonas aeruginosa | Antibacterial |

| Related Compound D | C. albicans | Antifungal |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The study concluded that structural modifications could optimize the anticancer potential of these compounds .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against several bacterial strains. Compounds with methoxy and chloro substituents showed promising results, particularly against gram-positive bacteria .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole?

A widely used approach involves cyclization of acid hydrazides with chloroacetic acid in the presence of POCl₃ under reflux conditions. For example, a related compound, 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, was synthesized by refluxing chloroacetic acid with thiophene-2-carbohydrazide in POCl₃ for 5–6 hours, followed by neutralization and purification via column chromatography (n-hexane:EtOAc, 7:1) . Adapting this method, substituting thiophene-2-carbohydrazide with 4-methoxybenzoic acid hydrazide would yield the target compound.

Q. How is structural characterization of this compound performed?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~5.09 ppm, singlet) and aromatic protons (δ ~7.2–8.0 ppm) confirm substitution patterns .

- X-ray crystallography : For derivatives like 2-(4-chlorophenyl)-5-aryl-oxadiazoles, monoclinic crystal systems (e.g., space group C2/c) with lattice parameters (e.g., a = 19.215 Å, β = 121.25°) are reported, enabling precise bond-length and angle analysis .

- Mass spectrometry : Chlorine isotopic patterns (M+2 peaks) aid in confirming molecular weight and purity .

Q. What preliminary pharmacological activities have been reported for 1,3,4-oxadiazole derivatives with similar substitution patterns?

Derivatives like 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (compound 107 ) demonstrated 95.37% growth inhibition against leukemia (SR) and breast cancer (MCF7) cell lines at 10⁻⁵ M . Antibacterial studies on related compounds showed moderate activity against S. aureus and E. coli, with MIC values comparable to streptomycin .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound derivatives for anticancer activity?

Docking simulations targeting enzymes like tubulin or topoisomerase II can predict binding affinities. For example, derivatives with 4-methoxyphenyl groups showed enhanced interactions with hydrophobic pockets in tubulin, correlating with experimental cytotoxicity data . Adjusting substituents (e.g., replacing methoxy with fluoro groups) may improve binding scores by ~10–15%, as seen in analogous studies .

Q. How can researchers resolve contradictions in biological activity data across oxadiazole derivatives?

Contradictions often arise from substituent electronic effects and cell line specificity . For instance:

- Electron-withdrawing groups (e.g., -Cl) enhance anticancer activity in MCF7 but reduce potency in PC-3 cells due to differential membrane permeability .

- Antifungal activity against C. albicans is maximized with 4-methylphenyl substituents, while 4-nitrophenyl groups favor antibacterial action . Systematic SAR studies with standardized assays (e.g., MTT for cytotoxicity, broth dilution for MIC) are critical .

Q. What strategies improve the stability of this compound under experimental conditions?

- Storage : Maintain at RT in desiccated, amber vials to prevent hydrolysis of the chloromethyl group .

- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid side reactions .

- Derivatization : Converting the chloromethyl group to a piperazinylmethyl moiety (via nucleophilic substitution) enhances aqueous solubility and stability .

Q. How can computational methods predict the material science applications of this compound?

- Scintillation properties : Oxadiazoles like BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) exhibit high photon yield due to extended π-conjugation. DFT calculations (HOMO-LUMO gap ~3.8 eV) suggest similar potential for the target compound in radiation detection .

- Thermal stability : MD simulations predict decomposition temperatures >250°C, aligning with TGA data for structurally related compounds .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.